
5-Chloro-2-cyclohexylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-cyclohexylpyridin-3-ol is a chemical compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a cyclohexyl group at the 2-position, along with a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclohexylpyridin-3-ol typically involves the chlorination of 2-cyclohexylpyridine followed by hydroxylation. One common method is the reaction of 2-cyclohexylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-cyclohexylpyridine is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
5-Chloro-2-cyclohexylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-cyclohexylpyridin-3-one.
Reduction: Formation of 2-cyclohexylpyridin-3-ol.
Substitution: Formation of 5-methoxy-2-cyclohexylpyridin-3-ol.
科学研究应用
5-Chloro-2-cyclohexylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Chloro-2-cyclohexylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Chloro-2-methylpyridin-3-ol: Similar structure but with a methyl group instead of a cyclohexyl group.
5-Chloro-2-phenylpyridin-3-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Chloro-2-ethylpyridin-3-ol: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness
5-Chloro-2-cyclohexylpyridin-3-ol is unique due to the presence of the bulky cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC 名称 |
5-chloro-2-cyclohexylpyridin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h6-8,14H,1-5H2 |
InChI 键 |
IOJRSRPPTQXIAE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C(C=C(C=N2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




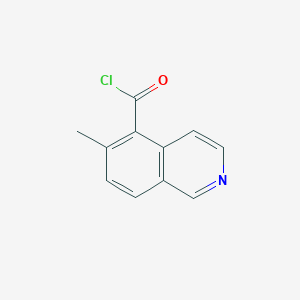
![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)
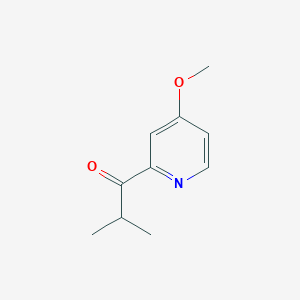

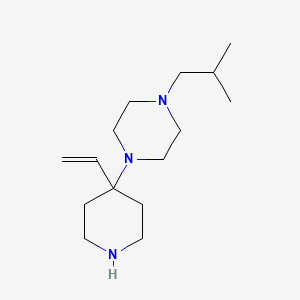
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)
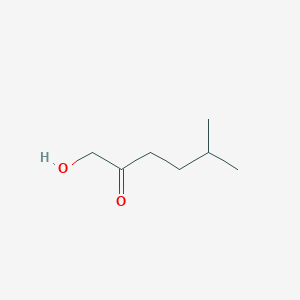
![[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13208462.png)

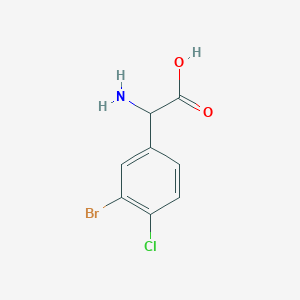
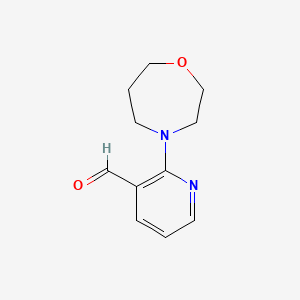
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
